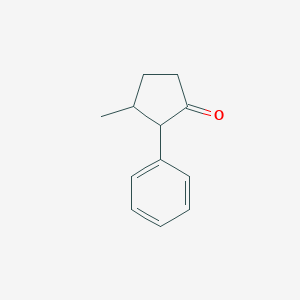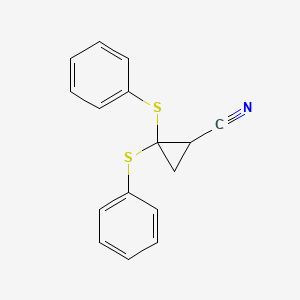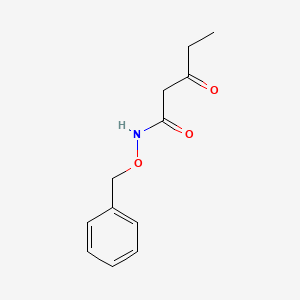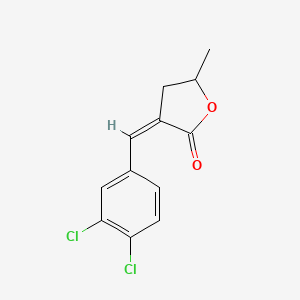
3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound characterized by its unique structure, which includes a dichlorobenzylidene group attached to a dihydrofuranone ring
Méthodes De Préparation
The synthesis of 3-(3,4-dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 5-methyldihydrofuran-2(3H)-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety, using reagents such as sodium methoxide or sodium ethoxide.
Applications De Recherche Scientifique
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparaison Avec Des Composés Similaires
3-(3,4-Dichlorobenzylidene)-5-methyldihydrofuran-2(3H)-one can be compared with similar compounds such as:
3,4-Dichlorobenzylidene derivatives: These compounds share the dichlorobenzylidene moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Dihydrofuranone derivatives: Compounds with similar dihydrofuranone structures but different substituents exhibit distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H10Cl2O2 |
|---|---|
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
(3Z)-3-[(3,4-dichlorophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H10Cl2O2/c1-7-4-9(12(15)16-7)5-8-2-3-10(13)11(14)6-8/h2-3,5-7H,4H2,1H3/b9-5- |
Clé InChI |
RKPIHPUQJWIVTG-UITAMQMPSA-N |
SMILES isomérique |
CC1C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)O1 |
SMILES canonique |
CC1CC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


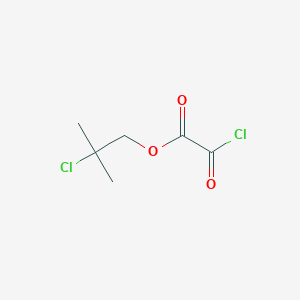

![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)

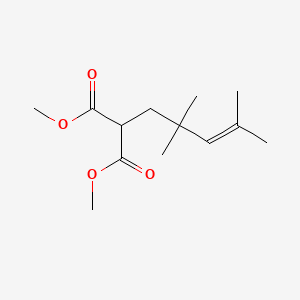
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
